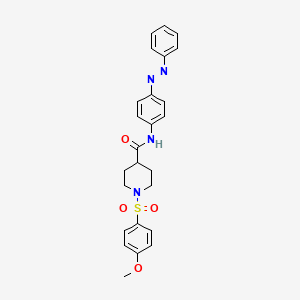
(E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and carboxamide groups. The methoxyphenyl and phenyldiazenyl groups are then attached through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental considerations are also crucial in industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its interactions with biological molecules, such as proteins or nucleic acids. Studies may focus on its potential as a biochemical probe or its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may investigate its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties could also make it valuable in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide include other piperidine derivatives with sulfonyl and carboxamide groups. Examples might include:
- This compound analogs with different substituents on the phenyl rings.
- Piperidine-4-carboxamide derivatives with varying sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1007004-96-7 |
|---|---|
Molecular Formula |
C25H26N4O4S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O4S/c1-33-23-11-13-24(14-12-23)34(31,32)29-17-15-19(16-18-29)25(30)26-20-7-9-22(10-8-20)28-27-21-5-3-2-4-6-21/h2-14,19H,15-18H2,1H3,(H,26,30) |
InChI Key |
STCIGOXQTLOWQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















